

Introduction: The Significance of Stereochemistry in a Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

Cat. No.: B3386611

[Get Quote](#)

(1S,2S)-2-Methoxycyclohexanol is a chiral chemical compound distinguished by a cyclohexane ring functionalized with both a hydroxyl and a methoxy group at adjacent carbons. [1] Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of 130.18 g/mol .[2][3] The precise spatial arrangement of these groups, defined by the (1S,2S) designation, confers a distinct three-dimensional structure that is crucial to its utility. This specific trans configuration is the source of its value in stereoselective synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.

In the fields of pharmaceutical and agrochemical development, controlling stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and safety. The unique stereochemistry of **(1S,2S)-2-Methoxycyclohexanol** allows it to serve as a valuable chiral building block, enabling the synthesis of complex, enantiomerically pure compounds.[1] [2] Its applications range from the production of advanced antibiotics to the development of novel materials, making a thorough understanding of its chemical properties essential for researchers and scientists in these domains.[1][2]

Part 1: Core Physicochemical and Spectroscopic Properties

A compound's identity and purity are established through its physical constants and spectroscopic signatures. These data provide the foundational information required for its use in synthesis and research.

Physicochemical Data Summary

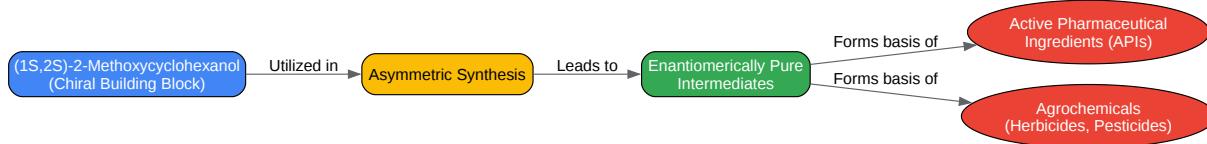
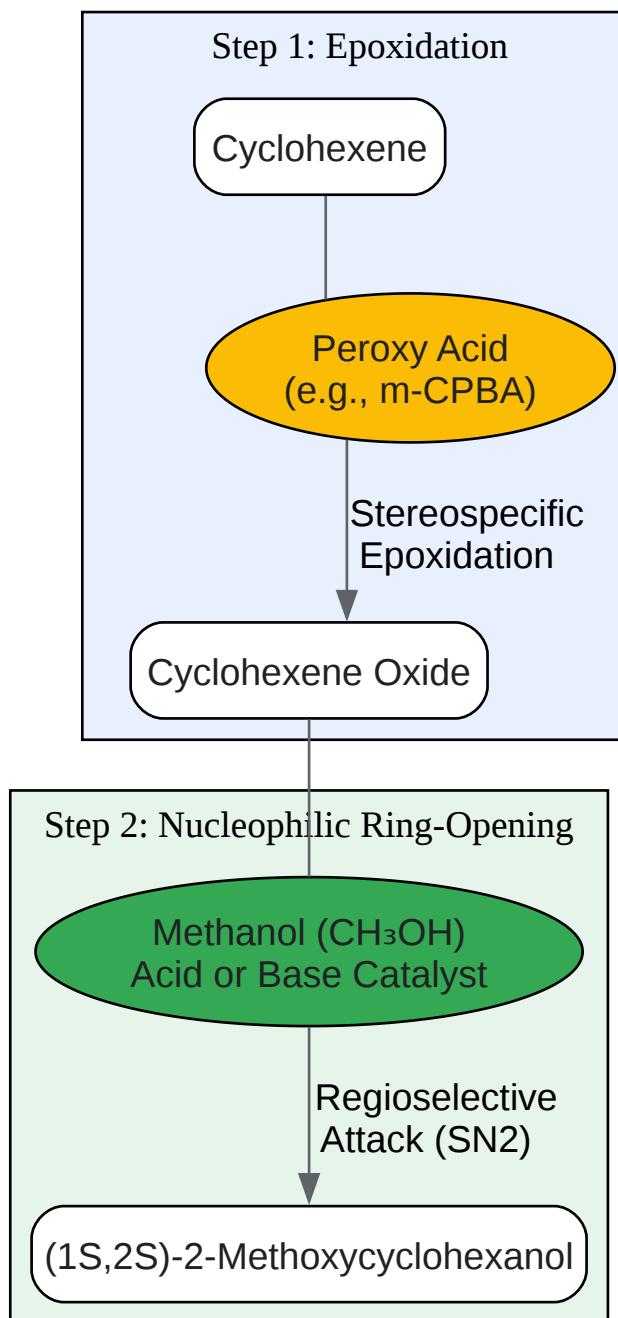
The fundamental properties of **(1S,2S)-2-Methoxycyclohexanol** are summarized in the table below. These values are critical for reaction planning, purification, and safe storage.

Property	Value	Reference
IUPAC Name	trans-(1S,2S)-2-methoxycyclohexan-1-ol	[3]
CAS Number	134108-92-2	[2][3]
Molecular Formula	C ₇ H ₁₄ O ₂	[2][3]
Molecular Weight	130.18 g/mol	[2][3][4]
Appearance	Liquid	[2]
Boiling Point	195°C	[2][5]
Density	1.015 g/cm ³	[2][5]
Refractive Index	1.4595	[2][5]
Storage Temperature	2-8°C	[2][5]

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopy is indispensable for verifying the structure and stereochemistry of **(1S,2S)-2-Methoxycyclohexanol**. Each technique provides a unique piece of the structural puzzle.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is paramount for elucidating the detailed connectivity and environment of atoms.[7]
 - ¹H NMR: The proton NMR spectrum will exhibit distinct signals for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl (-CH-OH) and methoxy (-CH-OCH₃) groups are diastereotopic and will appear as complex multiplets. The methoxy group will show a sharp singlet around 3.3-3.5 ppm, while the hydroxyl proton will be a broad singlet whose position is concentration-dependent.



- ^{13}C NMR: The carbon NMR spectrum will show seven distinct resonances, confirming the number of carbon atoms.[3] The carbon attached to the hydroxyl group will resonate around 70-80 ppm, while the carbon bonded to the methoxy group will appear slightly further downfield. The methoxy carbon itself will be a distinct signal around 55-60 ppm.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7]
 - A strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the O-H stretching vibration of the alcohol group.
 - Strong C-O stretching vibrations will be observed in the $1050\text{-}1200\text{ cm}^{-1}$ region, corresponding to both the alcohol and the ether functionalities.[3]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 130$, with characteristic fragments resulting from the loss of water ($\text{M}-18$), a methoxy group ($\text{M}-31$), or other small molecules.

Part 2: Synthesis and Stereochemical Control

The utility of **(1S,2S)-2-Methoxycyclohexanol** is intrinsically linked to its stereospecific synthesis. The trans relationship between the hydroxyl and methoxy groups is the key feature that must be established. A common and efficient strategy involves the regioselective ring-opening of an epoxide precursor.

Synthetic Workflow: From Alkene to Chiral Alcohol

A prevalent method for preparing 2-alkoxycyclohexanols involves the reaction of cyclohexene with hydrogen peroxide in an alcohol solvent, often facilitated by a catalyst such as a zeolite.[8] This approach can be tailored to achieve high selectivity for the desired trans product.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (1S,2S)-2-Methoxycyclohexanol | 134108-92-2 [smolecule.com]
- 2. Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol | lookchem [lookchem.com]
- 3. (1S,2S)-2-Methoxycyclohexanol | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methoxycyclohexanol | C7H14O2 | CID 19938756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 134108-92-2 CAS MSDS ((1S,2S)-(+)-2-Methoxycyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. lehigh.edu [lehigh.edu]
- 7. openreview.net [openreview.net]
- 8. WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Significance of Stereochemistry in a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3386611#1s-2s-2-methoxycyclohexanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com